![molecular formula C27H27FN4O2S B2421020 N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242873-59-1](/img/new.no-structure.jpg)

N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

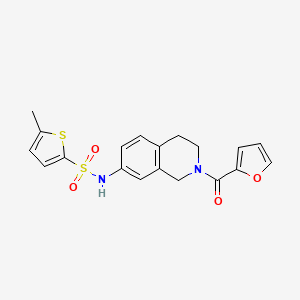

N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound with significant potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, which combines elements of benzyl, fluorophenyl, thienopyrimidinyl, and piperidine-carboxamide, gives it distinct chemical properties.

Synthetic Routes and Reaction Conditions:

Initial Compounds: The synthesis begins with the preparation of intermediate compounds, such as 4-ethylbenzyl chloride, 2-fluorobenzoic acid, and thieno[3,2-d]pyrimidine derivatives.

Key Steps: The synthesis involves multiple steps including nucleophilic substitution, cyclization, and amidation reactions. For example, 4-ethylbenzyl chloride reacts with thieno[3,2-d]pyrimidine-4-one in the presence of a base to form the intermediate compound.

Reagents and Conditions: The reactions typically use reagents such as sodium hydride, phosphorus oxychloride, and various solvents like dichloromethane and dimethylformamide. Specific conditions include controlled temperatures, typically ranging from -10°C to room temperature, and specific pH levels to ensure optimal yields.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production scales up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to improve efficiency.

Purification: The final product is purified using column chromatography or recrystallization, ensuring that the compound meets the required specifications for its intended applications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the thieno[3,2-d]pyrimidine moiety, resulting in various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups, thus forming alcohol derivatives.

Common Reagents and Conditions:

Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, Grignard reagents, nucleophiles such as amines or thiols.

Major Products:

Oxidation Products: Hydroxyl derivatives, oxidized thieno[3,2-d]pyrimidines.

Reduction Products: Alcohol derivatives.

Substitution Products: Fluorophenyl derivatives with various substituents.

In Chemistry:

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including potential drug candidates.

Catalysis: It may act as a catalyst in specific organic reactions, aiding in the formation of desired products.

In Biology:

Biological Probes: Utilized in research to study the interaction of molecules with biological targets.

In Medicine:

Therapeutic Agents: Investigation into its use as a therapeutic agent for treating various diseases, including cancer, due to its potential inhibitory effects on specific enzymes or receptors.

Diagnostic Tools: Application in the development of diagnostic tools for detecting specific biomarkers.

In Industry:

Material Science: Use in the development of new materials with specific properties, such as improved strength or conductivity.

Agriculture: Potential use as an agrochemical for enhancing crop yields or protecting against pests.

Mechanism:

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can inhibit or activate the target, leading to the desired therapeutic or chemical effect.

Molecular Targets and Pathways:

Enzymes: Inhibition of key enzymes involved in disease pathways.

Receptors: Modulation of receptor activity to influence cell signaling pathways.

Comparación Con Compuestos Similares

N-(4-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide: Similar structure, differing in the benzyl substituent.

N-(4-ethylbenzyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide: Differing in the substituents on the phenyl ring.

Uniqueness:

The unique combination of the fluorophenyl, ethylbenzyl, and piperidine-carboxamide moieties gives this compound distinct chemical and biological properties, making it a valuable molecule for research and potential therapeutic applications.

This compound's versatility and potential applications make it an exciting subject for ongoing scientific exploration and industrial development

Propiedades

Número CAS |

1242873-59-1 |

|---|---|

Fórmula molecular |

C27H27FN4O2S |

Peso molecular |

490.6 |

Nombre IUPAC |

N-[(4-ethylphenyl)methyl]-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C27H27FN4O2S/c1-2-17-7-9-18(10-8-17)15-29-25(33)19-11-13-32(14-12-19)27-30-23-21(16-35-24(23)26(34)31-27)20-5-3-4-6-22(20)28/h3-10,16,19H,2,11-15H2,1H3,(H,29,33)(H,30,31,34) |

Clave InChI |

BUZXXVLPBVZYRJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2420937.png)

![N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide](/img/structure/B2420940.png)

![4-fluoro-2-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2420943.png)

![N-(2-methoxyethyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2420946.png)

![1-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2420947.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylpropyl)acetamide](/img/structure/B2420948.png)

![1-[(E)-4-(Dimethylamino)but-2-enoyl]-4-methylpiperidine-4-carbonitrile](/img/structure/B2420955.png)

![1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea](/img/structure/B2420956.png)

![N-[(3,4-Dichlorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2420957.png)